4-Amino-3-benzylbutanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

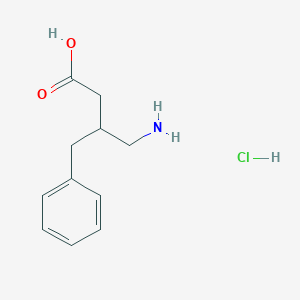

4-Amino-3-benzylbutanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol It is a derivative of butanoic acid, featuring an amino group at the fourth position and a benzyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzylbutanoic acid hydrochloride typically involves the reaction of benzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield 3-benzylbutanoic acid. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the fourth position. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-3-benzylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Nitro or imino derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Phenibut is primarily recognized for its anxiolytic and nootropic effects. It acts mainly as a GABA_B receptor agonist, which contributes to its ability to reduce anxiety and improve cognitive function. The compound is known to cross the blood-brain barrier effectively due to the presence of a phenyl group, enhancing its bioavailability compared to GABA itself. Its pharmacokinetics indicate an oral bioavailability of approximately 63% and an elimination half-life of about 5.3 hours .

Anxiety and Mood Disorders

Phenibut has been explored for its potential in treating various anxiety disorders, including generalized anxiety disorder and post-traumatic stress disorder (PTSD). While it is not approved for medical use in many Western countries, anecdotal evidence suggests that it can be effective in alleviating symptoms of anxiety and depression .

Case Study Example : A case report highlighted a patient who experienced severe anxiety and insomnia during the COVID-19 pandemic and found relief through self-medication with phenibut. However, this led to dependence and withdrawal symptoms upon cessation .

Withdrawal and Dependence

Despite its therapeutic potential, phenibut's misuse has raised concerns regarding dependence and withdrawal syndromes. Reports indicate that regular use can lead to significant withdrawal symptoms, including psychomotor agitation and psychotic episodes .

Case Study Example : A notable case involved a 50-year-old woman who presented with severe psychotic symptoms attributed to phenibut withdrawal after prolonged use. The management of her condition required careful monitoring and administration of alternative medications like baclofen .

Emerging Research Areas

Recent studies have begun investigating phenibut's potential applications beyond anxiety treatment:

- Cognitive Enhancement : Its nootropic properties suggest possible uses in enhancing memory and learning capabilities.

- Vestibular Disorders : There is ongoing research into its efficacy in treating conditions related to balance and spatial orientation .

- Substance Use Disorders : Given its calming effects, researchers are exploring phenibut's role in managing alcohol withdrawal symptoms .

Mecanismo De Acción

The mechanism of action of 4-Amino-3-benzylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA-mimetic, primarily targeting GABA(B) receptors. This interaction leads to the modulation of neurotransmitter release and neuronal excitability, resulting in its anxiolytic and nootropic effects . Additionally, it may interact with voltage-dependent calcium channels, further influencing its pharmacological profile .

Comparación Con Compuestos Similares

4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut): Similar in structure but with a phenyl group instead of a benzyl group.

Baclofen: A GABA(B) receptor agonist used as a muscle relaxant and antispastic agent.

Uniqueness: 4-Amino-3-benzylbutanoic acid hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties compared to its analogs. The presence of the benzyl group may influence its binding affinity and selectivity for molecular targets, potentially leading to different therapeutic applications .

Actividad Biológica

4-Amino-3-benzylbutanoic acid hydrochloride, commonly known as Phenibut, is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a critical role in the central nervous system. This compound has garnered interest due to its psychoactive properties and potential therapeutic applications, particularly in anxiety reduction and cognitive enhancement. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN1O2, with a molecular weight of approximately 215.67 g/mol. The compound features a chiral center, which contributes to its unique biological activity compared to its enantiomers.

The primary mechanism of action for this compound involves:

- GABA Receptor Modulation : The compound primarily acts on GABA(B) receptors in the central nervous system, which are G protein-coupled receptors that modulate neuronal excitability and neurotransmitter release.

- Calcium Channel Interaction : It may also interact with voltage-dependent calcium channels, influencing neuronal signaling and contributing to its anxiolytic effects .

Biological Activities

This compound exhibits several biological activities:

- Anxiolytic Effects : Research indicates that Phenibut can reduce anxiety levels in various animal models and human studies. Its GABA-mimetic properties help alleviate stress and promote relaxation.

- Cognitive Enhancement : Some studies suggest that the compound may improve cognitive functions such as memory and learning, potentially through its effects on neurotransmission.

- Pain Management : There is emerging evidence that Phenibut may have analgesic properties, similar to other compounds that interact with GABA receptors.

Case Study 1: Withdrawal Symptoms

A notable case involved a 23-year-old male with a history of polysubstance abuse who experienced severe withdrawal symptoms after abruptly discontinuing high doses of Phenibut. Symptoms included psychomotor agitation, hallucinations, and tachycardia. The patient required intensive care management due to the severity of his symptoms, highlighting the potential risks associated with abrupt cessation of Phenibut use .

Case Study 2: Therapeutic Use in Anxiety Disorders

In another study, patients diagnosed with generalized anxiety disorder were administered Phenibut as part of their treatment regimen. Results indicated significant reductions in anxiety levels compared to baseline measurements, suggesting its efficacy as an adjunct therapy for anxiety disorders.

Research Findings

Recent research has focused on both the therapeutic potential and safety profile of this compound:

- Therapeutic Applications : Investigations into its use for treating conditions such as anxiety disorders and post-traumatic stress disorder (PTSD) have shown promising results.

- Safety Concerns : While many users report positive effects, there are concerns regarding dependency and withdrawal symptoms associated with long-term use. Studies emphasize the importance of monitoring usage patterns to mitigate risks .

Comparative Analysis

| Compound Name | Mechanism of Action | Primary Applications |

|---|---|---|

| 4-Amino-3-benzylbutanoic acid HCl | GABA receptor modulation | Anxiety reduction, cognitive enhancement |

| Baclofen | GABA(B) receptor agonist | Muscle spasticity treatment |

| Gabapentin | Calcium channel modulation | Neuropathic pain relief |

Propiedades

IUPAC Name |

3-(aminomethyl)-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXYHBRBRDIKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.